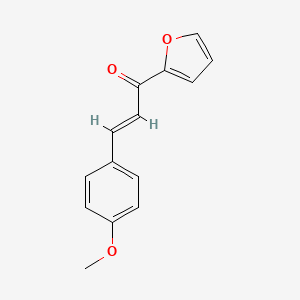

(2E)-1-(furan-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

Description

(2E)-1-(Furan-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core flanked by a furan-2-yl group at the ketone position and a 4-methoxyphenyl group at the terminal alkene position. Its structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. Synthesized via Claisen-Schmidt condensation under microwave irradiation , this compound exhibits a yellow crystalline solid form with a melting point of 132–134°C and a molecular weight of 268.29 g/mol . Its purity (>99%) and structural confirmation via $^{1}\text{H NMR}$, $^{13}\text{C NMR}$, and FTIR spectroscopy highlight its suitability for pharmacological studies .

Properties

IUPAC Name |

(E)-1-(furan-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-16-12-7-4-11(5-8-12)6-9-13(15)14-3-2-10-17-14/h2-10H,1H3/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZMZWWBSNSOIY-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19430-55-8 | |

| Record name | 1-(2-FURYL)-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(furan-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between furan-2-carbaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(furan-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols or alkanes.

Scientific Research Applications

The applications of (2E)-1-(furan-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one are not explicitly detailed in the provided search results. However, the search results do provide information that can be used to infer potential applications, as well as data on the compound itself.

This compound: Chemical Information

this compound is a chemical compound with the following characteristics:

- Name: this compound .

- CAS Number: 137444-58-7 .

- Molecular Formula: C14H12O3 .

- Molar Mass: 228.24 .

- Synonyms: 1-Furan-2-yl-3-(4-methoxy-phenyl)-propenone, (E)-1-(furan-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one .

Structural Information

- SMILES: COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CO2

- InChI: InChI=1S/C14H12O3/c1-16-12-7-4-11(5-8-12)6-9-13(15)14-3-2-10-17-14/h2-10H,1H3/b9-6+

- InChIKey: QZZMZWWBSNSOIY-RMKNXTFCSA-N

- The prop-2-en-1-one unit forms dihedral angles of 12.96 (5) and 7.89 (7)° with the 4-methoxyphenyl group and the furan ring .

- The dihedral angle between the 4-methoxy-phenyl group and furan ring is 8.56 (5)°, indicating that they are slightly twisted relative to each other .

Potential Applications

While the search results do not explicitly detail the applications of this compound, they do provide some insight into potential uses based on the properties of similar compounds:

- Scientific Research: The compound is identified in PubChem and ChemBK, suggesting its use as a reference compound in chemical research .

- Crystal Structure Studies: The crystal structure of a related compound, (E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one, has been analyzed, indicating potential use in materials science or crystallography .

- Organic Chemistry: As a complex organic molecule, it may be of interest in organic synthesis and the development of new chemical entities .

Mechanism of Action

The mechanism of action of (2E)-1-(furan-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with molecular targets and pathways. For example, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcone Derivatives

Structural Analogs with Furan and Aromatic Substitutions

The following table summarizes key analogs and their properties:

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in the target compound provides moderate electron-donating effects, enhancing solubility and π-π stacking interactions compared to nitro-substituted analogs (e.g., 4-nitrophenyl in ).

- Bioactivity: The target compound inhibits tyrosinase (IC₅₀: 12.3 µM) , outperforming analogs like (2E)-3-(4-dimethylaminophenyl)-1-(2,5-dimethylfuran-3-yl)-prop-2-en-1-one, which focuses on MAO-B inhibition (IC₅₀: 0.29 µM) .

Substituent Effects on Pharmacological Activity

Antifungal and Antimicrobial Activity:

- The target compound’s 4-methoxyphenyl group contributes to moderate antifungal activity (MIC: 0.62 mg/mL against C. albicans LABMIC 0105) . In contrast, derivatives with trifluoromethyl groups (e.g., compound 7a in ) show enhanced activity due to increased lipophilicity and membrane penetration.

- Chlorinated analogs like (2E)-3-(3-chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one exhibit superior antimicrobial properties, attributed to chlorine’s electronegativity disrupting microbial enzymes .

Antiviral Activity:

- Quinolinyloxy-substituted analogs (e.g., compound 2c in ) demonstrate stronger binding to viral proteins (docking score: 7.4 kcal/mol) compared to the target compound, which lacks extended conjugation for optimal hydrophobic interactions .

Solubility and Stability:

- The 4-methoxyphenyl group improves aqueous solubility relative to nitro or halogenated analogs . However, sulfanyl-containing derivatives (e.g., LabMol-70 ) display better thermal stability (melting point: 152°C) due to sulfur’s polarizability.

Biological Activity

Overview

(2E)-1-(furan-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound known for its diverse biological activities. Chalcones are characterized by their structure, which consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This specific compound has garnered attention in recent years for its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments.

- Molecular Formula : C₁₄H₁₂O₃

- Molecular Weight : 228.24 g/mol

- IUPAC Name : (E)-1-(furan-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

- CAS Number : 19430-55-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may inhibit specific enzymes or receptors involved in crucial biological pathways, leading to effects such as:

- Induction of apoptosis in cancer cells.

- Inhibition of pro-inflammatory cytokines.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against several cancer cell lines. The following table summarizes key findings regarding its anticancer effects:

In vitro studies indicate that this compound can effectively inhibit tubulin polymerization, which is critical for cancer cell division. Molecular docking studies suggest that it binds at the colchicine site on tubulin, further elucidating its mechanism against cancer cells .

Anti-inflammatory Activity

Chalcones, including this compound, exhibit significant anti-inflammatory properties. Research indicates that this compound can suppress the production of tumor necrosis factor-alpha (TNF-α) in activated macrophages, demonstrating its potential as an anti-inflammatory agent .

Case Studies

A notable study by Shukla et al. (2021) investigated the structure-activity relationship of various chalcones, including derivatives similar to this compound. The study concluded that the presence of electron-donating groups like methoxy enhances the anticancer activity of these compounds by facilitating better interaction with biological targets .

Q & A

Basic: What synthetic methodologies are recommended for preparing (2E)-1-(furan-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation , a base-catalyzed reaction between a ketone and aldehyde. For example:

- Dissolve equimolar 4-methoxyacetophenone and furfuraldehyde in ethanol.

- Add 20% KOH dropwise under stirring at room temperature for 4 hours .

- Filter, wash with water, and recrystallize from ethanol.

Key considerations : Monitor reaction progress via TLC. Slow evaporation of ethanol yields crystals suitable for XRD .

Basic: What spectroscopic and crystallographic techniques are critical for structural confirmation?

- 1H NMR : Confirm E-configuration via coupling constants (J = 15–16 Hz for trans-vinylic protons) .

- XRD : Resolve bond lengths/angles (e.g., C=O bond ~1.22 Å, C=C bond ~1.45 Å) and validate E-geometry .

- FT-IR : Identify carbonyl stretches (~1650–1680 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .

Advanced: How can discrepancies between experimental and DFT-calculated parameters (e.g., bond lengths, UV-Vis λmax) be resolved?

Discrepancies arise from approximations in DFT functionals (e.g., B3LYP) or solvent effects.

- Mitigation :

Advanced: How do substituents (e.g., methoxy vs. chloro groups) influence electronic properties and reactivity?

- Methoxy groups : Enhance electron density via resonance (+M effect), reducing electrophilicity.

- Chloro groups : Withdraw electrons (-I effect), increasing reactivity in nucleophilic attacks .

- Quantitative analysis : Compare HOMO-LUMO gaps (e.g., methoxy derivatives: ~4.5 eV; chloro derivatives: ~5.2 eV) using DFT .

Basic: How to design antimicrobial activity assays for this compound?

- Method :

Advanced: How does crystal packing (from XRD) affect physicochemical properties?

- Intermolecular interactions : π-π stacking of aromatic rings and C-H···O hydrogen bonds enhance thermal stability (e.g., melting point ~341 K) .

- Implications : Reduced solubility in nonpolar solvents due to dense packing. Use polar aprotic solvents (e.g., DMSO) for dissolution .

Advanced: How to resolve contradictions in UV-Vis absorption data between experimental and theoretical results?

- Potential causes : Solvent effects, aggregation, or inadequate functional choice in DFT.

- Solutions :

Basic: What solvent systems optimize yield during synthesis?

- Ethanol : Preferred for Claisen-Schmidt condensation (high polarity enhances enolate formation) .

- Alternative : Methanol or aqueous ethanol mixtures. Avoid DMF due to side reactions with strong bases.

Advanced: What computational strategies predict global chemical reactivity descriptors (e.g., electrophilicity index)?

- DFT workflow :

Basic: How to ensure compound stability during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.